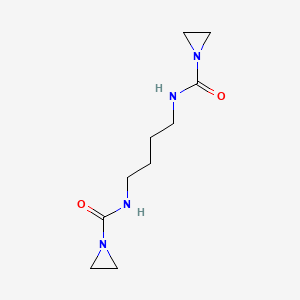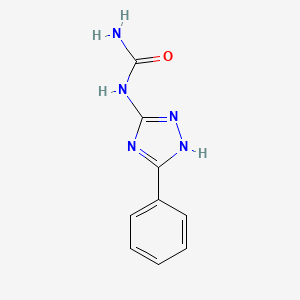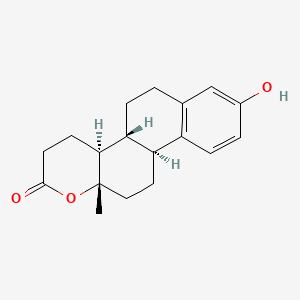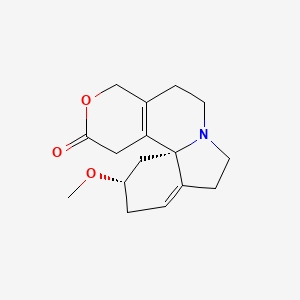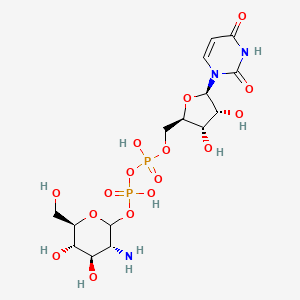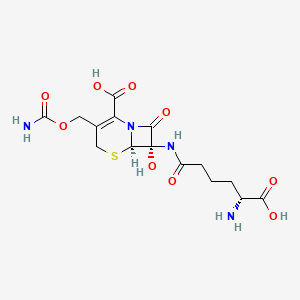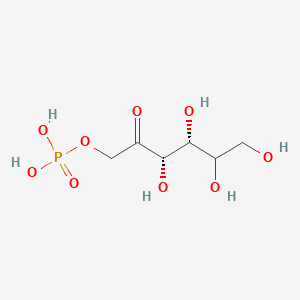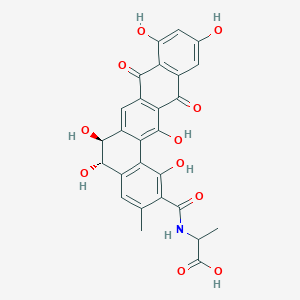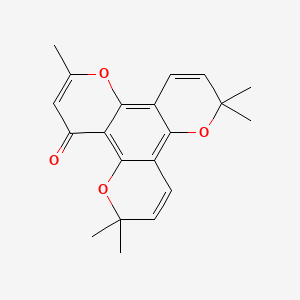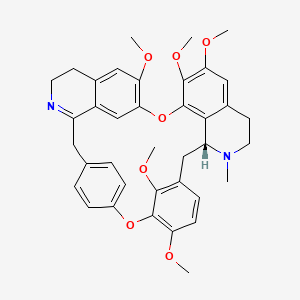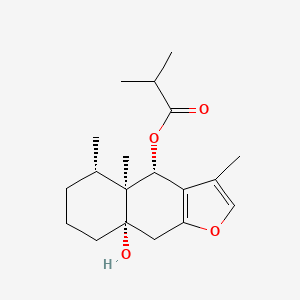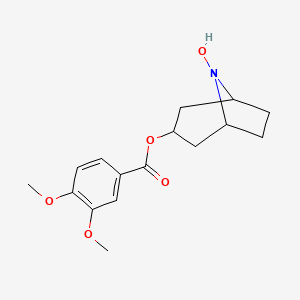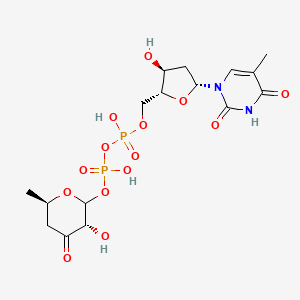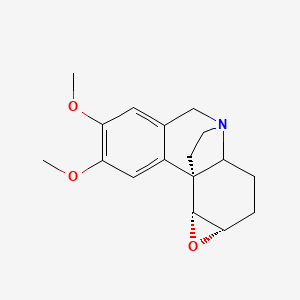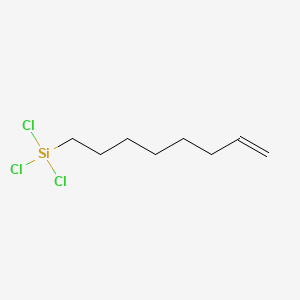
7-Octenyltrichlorosilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Octenyltrichlorosilane and related compounds often involves the copolymerization or functionalization of silane precursors. For instance, Lipponen et al. (2009) discussed the copolymerization of 7-octenyldimethylphenylsilane with propylene, highlighting the versatile applications of silicon-containing monomers in polymer science (Lipponen, Lahelin, & Seppälä, 2009). Similarly, studies on the hydrolytic copolycondensation of silsesquioxanes present methods for synthesizing complex silane-based structures with varied functional groups (Martynova, Chupakhina, & Semyannikov, 1986).
Molecular Structure Analysis
Research into the molecular structure of silane compounds reveals insights into their reactivity and potential applications. For example, the structural analysis of polysilanes and silsesquioxanes provides a foundation for understanding the properties of silane-based materials and their interactions with other substances (Feher, Newman, & Walzer, 1989).
Chemical Reactions and Properties
The reactivity of 7-Octenyltrichlorosilane with various substrates enables its application in surface modification and the development of functional materials. Harada, Girolami, and Nuzzo (2004) explored the growth kinetics and morphologies of self-assembled monolayers formed by 7-Octenyltrichlorosilane, demonstrating its utility in creating well-defined surface coatings (Harada, Girolami, & Nuzzo, 2004).
Physical Properties Analysis
The physical properties of silane-based compounds, including 7-Octenyltrichlorosilane, are critical for their application in material science. Studies on the characterization of polyhedral silsesquioxanes and related materials provide valuable information on the thermal stability, solubility, and mechanical properties of these compounds (Yang Rong-jie, 2005).
Chemical Properties Analysis
The chemical properties of 7-Octenyltrichlorosilane, such as reactivity towards hydrolysis and polymerization, influence its applications in creating functional materials and coatings. The study by Vast et al. (2009) on the model coupling molecule 7-Octenyltrimethoxysilane highlights the role of silane derivatives in promoting adhesion between materials, offering insights into the chemical functionality of these compounds (Vast, Delhalle, & Mekhalif, 2009).
Applications De Recherche Scientifique
Growth Kinetics and Morphology in Self-Assembled Monolayers
Research by Harada, Girolami, and Nuzzo (2004) explored the growth kinetics and morphologies of self-assembled monolayers (SAMs) formed by contact printing 7-octenyltrichlorosilane (OCT) on Si(100) wafers. This study demonstrated that OCT can form uniform, high-coverage films, making it suitable for applications in microfabrication and nanotechnology. The research highlighted the specific conditions under which efficient monolayer assembly occurs, such as optimal ambient humidity and concentration of the ink used in the printing process (Harada, Girolami, & Nuzzo, 2004).
Reactivity in Polymer Modification
Lipponen, Lahelin, and Seppälä (2009) investigated the copolymerization of 7-octenyldimethylphenylsilane with propylene, using it to modify polymers for enhanced properties. Their findings revealed that 7-octenyldimethylphenylsilane can be incorporated into polypropylene, offering potential applications in the development of advanced polymer composites with modified physical and chemical properties (Lipponen, Lahelin, & Seppälä, 2009).
Role in Surface Modification and Functionalization
Matijašević and colleagues (2008) conducted a study on the in situ monitoring of the formation of functionalized mono- and multilayers on germanium substrates using 7-octenyltrichlorosilane. This research emphasized the utility of 7-octenyltrichlorosilane in biosensor technology and medical assays, where surface modification and biomimetic surfaces are critical (Matijašević, Hassler, Reiter, & Fringeli, 2008).
Enhancement of Material Properties
Vast, Carpentier, and colleagues (2009) studied the functionalization of multiwalled carbon nanotubes with 7-octenyltrichlorosilane. They found that this functionalization significantly improved the dispersion of nanotubes in composites, leading to enhanced mechanical properties like increased Young’s modulus. This application is significant for developing high-performance nanocomposites (Vast, Carpentier, et al., 2009).
Solar Cell Applications
Wang, Xiang, and colleagues (2016) utilized trichlorosilanes, including phenyltrichlorosilane and octadecyltrichlorosilane, to improve the performance of perovskite solar cells. Their study demonstrated that modifying the interface between the perovskite layer and the PCBM layer in solar cells with these compounds can significantly enhance power conversion efficiency, indicating potential applications of similar silane compounds in photovoltaic technologies (Wang, Xiang, et al., 2016).
Propriétés
IUPAC Name |
trichloro(oct-7-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISPHKHJHQREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068717 | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyltrichlorosilane | |
CAS RN |
52217-52-4 | |
| Record name | 7-Octenyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro-7-octen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro-7-octenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



